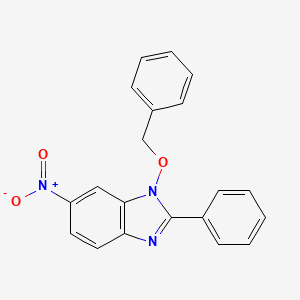

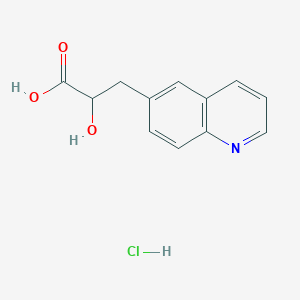

1-(benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C20H15N3O3 and its molecular weight is 345.358. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Vasorelaxant Potential

1-(benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole and its derivatives have been explored for their vasorelaxant activities. Studies on isolated rat aortic rings show that certain 1H-benzimidazole derivatives exhibit potent vasorelaxant properties, which could have implications for treating hypertensive diseases (Estrada-Soto et al., 2006).

Anticancer Potential

Research has indicated the potential of certain 1H-benzimidazole derivatives as anticancer agents. For example, some compounds show cytotoxicity against various human neoplastic cell lines, suggesting a role in cancer treatment (Romero-Castro et al., 2011).

Anion Transport

The modification of 1,3-bis(benzimidazol-2-yl)benzene with strong electron-withdrawing substituents, such as nitro groups, significantly increases anionophoric activity. This suggests potential applications in fields where efficient anion transport is required (Peng et al., 2016).

Antihypertensive Activity

Benzimidazole derivatives have been synthesized and screened for antihypertensive activity. The presence of specific functional groups in these compounds has been associated with significant reductions in blood pressure (Sharma et al., 2010).

Antibacterial Activity

N-substituted benzimidazoles have been systematically analyzed against Methicillin-Resistant Staphylococcus aureus (MRSA), showing significant potent antibacterial activity. This highlights their potential use as antimicrobial agents (Chaudhari et al., 2020).

Recyclization Reactions

Research on 1-(2-nitro-4-R-phenyl)-1H-benzimidazoles has revealed interesting recyclization reactions with tin(II) chloride, providing insights into the complex chemistry of benzimidazole derivatives (Begunov et al., 2013).

Mecanismo De Acción

Target of Action

Benzimidazoles are known to interact with a variety of biological targets, including enzymes and receptors, influencing cellular pathways in a targeted manner .

Mode of Action

Benzimidazoles are known to exert their effects through various mechanisms, depending on the specific substitutions on the benzimidazole ring .

Biochemical Pathways

Benzimidazoles are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The presence of the benzimidazole motif in a compound is known to impart unique pharmacological properties, including increased stability and bioavailability .

Result of Action

Benzimidazoles are known to have a wide range of pharmacological applications, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine effects, among others .

Action Environment

The stability and efficacy of benzimidazoles can be influenced by various factors, including ph, temperature, and the presence of other substances .

Análisis Bioquímico

Biochemical Properties

This suggests that 1-(benzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole might interact with enzymes, proteins, and other biomolecules in a similar manner .

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

It’s possible that it interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

6-nitro-2-phenyl-1-phenylmethoxybenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3/c24-23(25)17-11-12-18-19(13-17)22(26-14-15-7-3-1-4-8-15)20(21-18)16-9-5-2-6-10-16/h1-13H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSSOJRCXMXBAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2404834.png)

![4-(4-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2404837.png)

![2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2404841.png)

![ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2404843.png)

![4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2404844.png)

![benzo[c][1,2,5]thiadiazol-5-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2404848.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2404852.png)

![2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid](/img/structure/B2404854.png)